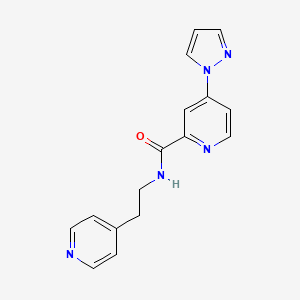
4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, other names or synonyms, its molecular formula, and its structure. It might also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions under which it reacts, and the products of the reaction .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Water Oxidation and NAD+/NADH Transformations
One significant application of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide, as a component in a complex, is its effectiveness in catalyzing water oxidation to molecular oxygen and NAD+/NADH transformations. These reactions are crucial in light-dependent natural photosynthesis. For instance, a complex containing this compound showed high activity and exceeded the initial turnover frequency (TOF) of the fastest iridium catalyst reported at the time (Bucci et al., 2017).
Formation of Complex Molecular Structures
This compound plays a role in the formation of complex molecular structures like tetranuclear square grids. For example, its derivative, PyPzOAP, was used to self-assemble homoleptic tetranuclear structures in Cu(II) and Ni(II) square grids, demonstrating interesting magnetic properties and potential applications in material science (Mandal et al., 2011).
Synthesis of Organic Heterocyclic Ligands
Another application is in the synthesis of organic heterocyclic ligands. A study outlined the synthesis of two new ligands using a related compound, highlighting its potential in organic chemistry and materials science (Yin Xian-hong, 2007).
Antiviral Activity
Additionally, compounds related to this compound have shown potential antiviral activity. For example, derivatives exhibited inhibitory effects on viruses like Herpes simplex, demonstrating its relevance in medicinal chemistry (Bernardino et al., 2007).
Antibacterial and Antifungal Activities
Similar compounds have also been used in the synthesis of derivatives with significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Desai et al., 2016).
Involvement in Pharmacodynamics and Toxicodynamics
Its derivatives have also been studied for their role in the pharmacodynamics and toxicodynamics of novel drugs, aiding in the development of analytical methods for quantifying drugs and their metabolites in biological samples (Sang et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-(2-pyridin-4-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(19-9-4-13-2-7-17-8-3-13)15-12-14(5-10-18-15)21-11-1-6-20-21/h1-3,5-8,10-12H,4,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMNZVMUSQSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
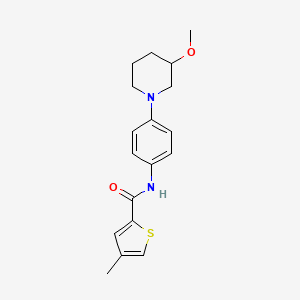
![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)
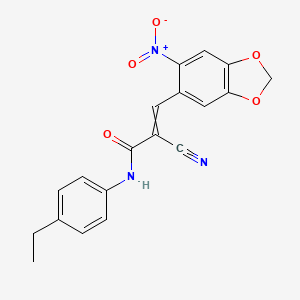
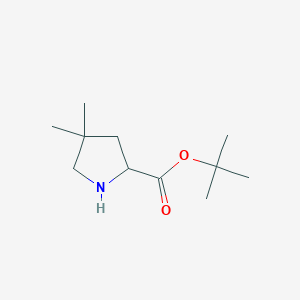
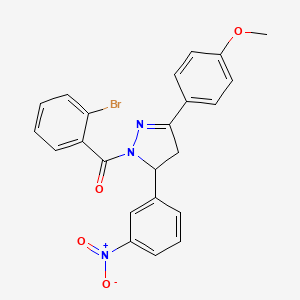
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)
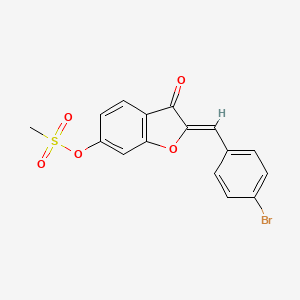

![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pteridin-2-yl]sulfanylacetamide](/img/structure/B2808439.png)
